3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde involves specific reactions including the use of 4-hydroxy-3-methoxybenzaldehyde and dibromoethane or dibromobutane, illustrating methods to prepare complex molecules through halogenated intermediates and etherification processes (Diao et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde reveals intricate details such as coplanarity of ethylenedioxy groups with aromatic systems and the presence of intramolecular hydrogen bonds, which significantly influence the molecule's reactivity and interaction potential (Cao & Lu, 2009).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde and its analogs include reactions with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system, to yield various functionalized phenols. This showcases the aldehyde's versatility in synthetic organic chemistry (Kokubo et al., 1999).
Physical Properties Analysis
Chemical Properties Analysis
Studies on the chemical properties of similar compounds have focused on intramolecular charge transfer, vibrational spectra, and the impact of functional groups on the molecule's reactivity and stability. These analyses help understand the fundamental chemical behavior of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde and its derivatives (Nataraj, Balachandran, & Karthick, 2011).
Scientific Research Applications
Synthesis of Other Compounds :
- Used as a precursor in the synthesis of 3,4,5-Trimethoxybenzaldehyde, a compound with potential applications in various chemical reactions (Manchand, Belica, & Wong, 1990).
Study of Molecular and Spectroscopic Characteristics :
- Investigated for its absorption and fluorescence spectral characteristics, particularly in different solvents and environments (Rajendiran & Balasubramanian, 2008).
Chemical Intermediate in Synthesis :
- Its derivatives are utilized in the synthesis of various chemical intermediates, including Schiff bases and chalcone derivatives, with potential applications in pharmacology and material science (Rijal, Haryadi, & Anwar, 2022).
Involvement in Chemical Reactions :
- Acts as a reactant in chemical reactions such as the Knoevenagel reaction, illustrating its versatility in organic synthesis (Yasuda & Midorikawa, 1966).
Role in Structural Chemistry :
- Analyzed for its crystal structure, which aids in understanding its physical and chemical properties (Cao & Lu, 2009).
Application in Spectroscopic and Structural Characterizations :
- Utilized in the study of metal ion binding properties of Schiff bases derived from its structure, indicating its importance in coordination chemistry (Güler, Hayvalı, Dal, & Hökelek, 2012).
Synthesis of Chlorinated Derivatives :
- Involved in the synthesis of chlorinated derivatives for analysis through gas chromatography and mass spectrometry, showing its applicability in analytical chemistry (Hyötyläinen & Knuutinen, 1993).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPANPHWQRNQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393146 | |
Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |
CAS RN |
117238-61-6 | |
Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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